[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine
Overview
Description
“[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine” is a chemical compound with the molecular formula C19H25NO3 and a molecular weight of 315.41 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H25NO3 . The structure can be further analyzed using tools like X-ray crystallography or NMR spectroscopy, which provide detailed information about the arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined through various experimental methods. Unfortunately, specific details about these properties are not available in the resources I have accessed .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Younas, Hallaoui, and Alami (2014) describes the synthesis of a related compound, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, established through NMR spectroscopy, Elemental Analysis, and MS data. This research demonstrates a methodology relevant to the synthesis and structural characterization of similar compounds, including [2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine (Aouine, Hallaoui, & Alami, 2014).
Chemical Properties and Reactions
- Böhmer and Wörsdörfer (1978) investigated the aminolysis of esters, including compounds similar to this compound, providing insights into chemical reactions and properties of such compounds (Böhmer & Wörsdörfer, 1978).
Analytical Techniques and Drug Analysis
- Poklis et al. (2015) conducted an analysis on NBOMe derivatives, which are structurally similar to this compound. This study provides insight into analytical techniques that could be applied for analyzing similar compounds (Poklis et al., 2015).
Synthesis of Novel Compounds
- Kurosawa, Kan, and Fukuyama (2003) discussed the preparation of secondary amines from primary amines, which could be relevant to the synthesis processes of compounds like this compound (Kurosawa, Kan, & Fukuyama, 2003).
Pharmacological and Biochemical Studies
- Rickli et al. (2015) explored the receptor interaction profiles of NBOMe derivatives of 2C drugs, providing a foundation for understanding the interaction of similar compounds with biological receptors (Rickli et al., 2015).
Spectroscopic Analysis and Molecular Structure
- El Glaoui et al. (2010) reported on a compound structurally similar to this compound, highlighting the use of spectroscopic techniques in understanding molecular structure (El Glaoui et al., 2010).
Potential Applications in Nonlinear Optical Materials
- Medetalibeyoglu (2021) conducted a theoretical and experimental study on a compound with a structure related to this compound, investigating its potential in nonlinear optical materials (Medetalibeyoglu, 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-1-(4-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-22-12-13-23-19-7-5-4-6-17(19)15-20-14-16-8-10-18(21-2)11-9-16/h4-11,20H,3,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPBNQPFUVQCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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